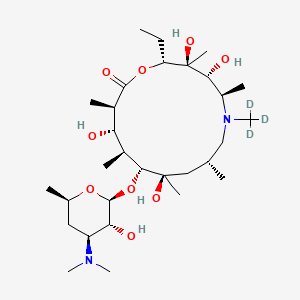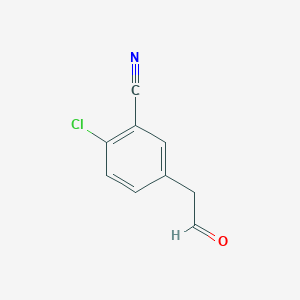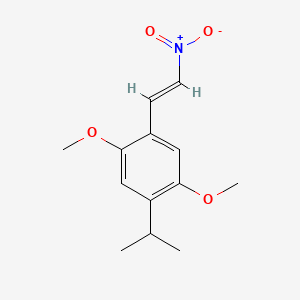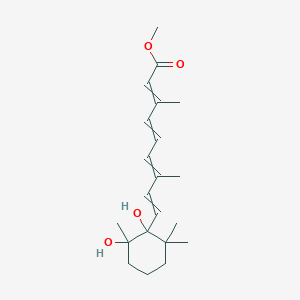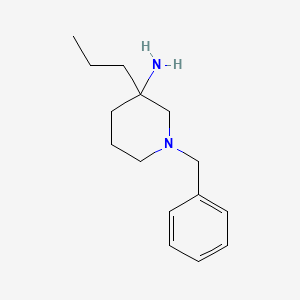
1-Benzyl-3-propylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-propylpiperidin-3-amine is an organic compound belonging to the piperidine class of chemicals Piperidines are six-membered heterocyclic amines, which are significant in various fields due to their structural versatility and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-propylpiperidin-3-amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of benzylamine with propyl halides in the presence of a base. The reaction conditions often involve solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the hydrogenation steps required in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-propylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Benzyl-3-propylpiperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-propylpiperidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Piperidine: A simpler analog with a wide range of applications in medicinal chemistry.
N-Benzylpiperidine: Similar structure but lacks the propyl group, leading to different pharmacological properties.
3-Propylpiperidine: Lacks the benzyl group, resulting in different chemical reactivity and biological activity.
Uniqueness: 1-Benzyl-3-propylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
Fórmula molecular |
C15H24N2 |
|---|---|
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
1-benzyl-3-propylpiperidin-3-amine |
InChI |
InChI=1S/C15H24N2/c1-2-9-15(16)10-6-11-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13,16H2,1H3 |
Clave InChI |
IEFJLFNDOUFGPK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCCN(C1)CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyldibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13855152.png)
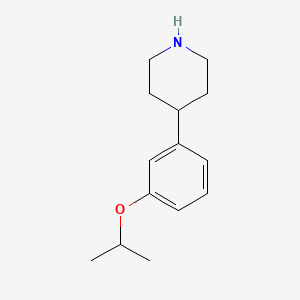
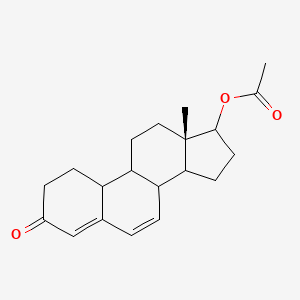
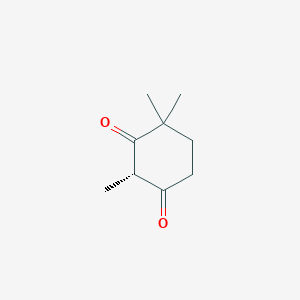
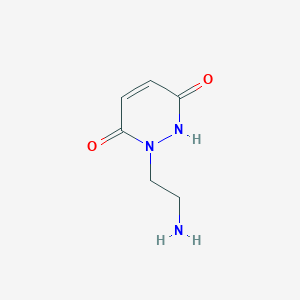
![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
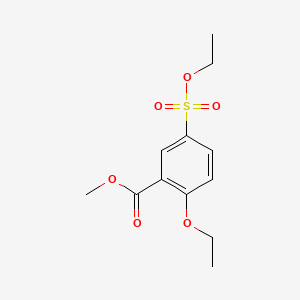
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)

